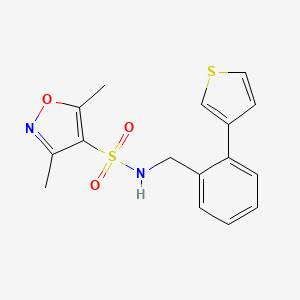

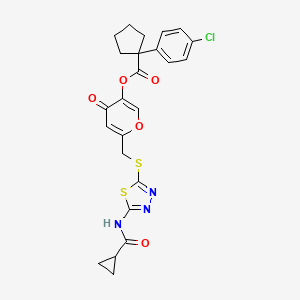

![molecular formula C19H23N3O3 B2499608 (4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396811-02-1](/img/structure/B2499608.png)

(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl group attached to the imidazole ring, and a spirocyclic structure attached to the phenyl group.

Molecular Structure Analysis

The compound contains an imidazole ring, a phenyl ring, and a spirocyclic structure. The imidazole ring is a heterocycle with two nitrogen atoms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the substituents and their positions.科学的研究の応用

Cytochrome P450 Isoform Inhibition

Compounds with specific structural features, such as imidazole rings, have been extensively studied for their ability to inhibit various cytochrome P450 (CYP) isoforms. These enzymes play a crucial role in the metabolism of drugs, and their inhibition can be critical for predicting drug-drug interactions (DDIs). For instance, selective inhibitors are valuable tools for phenotyping studies to decipher the involvement of specific CYP isoforms in the metabolism of drugs. Compounds like furafylline, montelukast, and ketoconazole are highlighted for their selectivity towards different CYP isoforms, demonstrating the importance of structural specificity in enzyme inhibition (Khojasteh et al., 2011).

Metabolomics and Pharmacokinetics

Understanding the metabolomics of compounds, including their metabolic pathways and interactions with enzymes like cytochrome P450, provides insights into their pharmacokinetics and pharmacodynamics. Studies on compounds such as methadone have shown the variability in metabolism and dose-response among individuals, highlighting the role of specific enzymes in these processes (Dinis-Oliveira, 2016).

Biotechnological Applications

Compounds with specific structural motifs are also explored for their biotechnological applications, such as in the degradation of organic pollutants using oxidoreductive enzymes. The use of redox mediators enhances the efficiency of these enzymatic processes, demonstrating the potential of chemical compounds in environmental remediation efforts (Husain & Husain, 2007).

作用機序

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Targets of Action

The primary targets of imidazole compounds can vary widely depending on the specific compound and its structure. Some imidazole compounds target enzymes or receptors, while others may interact with DNA or other cellular components .

Mode of Action

The mode of action of imidazole compounds also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole compounds inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of imidazole compounds can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action

The molecular and cellular effects of imidazole compounds can include changes in gene expression, inhibition of cell growth, induction of cell death, and many others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of imidazole compounds. These factors can include pH, temperature, the presence of other compounds, and many others .

将来の方向性

特性

IUPAC Name |

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-18(2)24-12-19(13-25-18)10-22(11-19)17(23)16-5-3-15(4-6-16)9-21-8-7-20-14-21/h3-8,14H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGNCEUYXUQYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

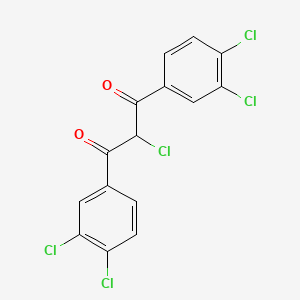

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

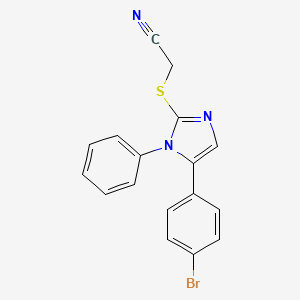

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

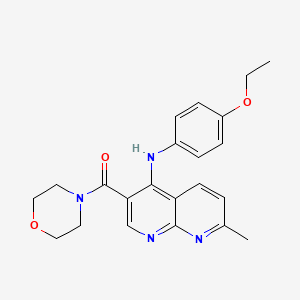

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)